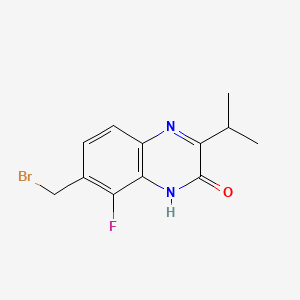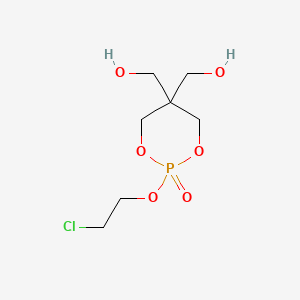![molecular formula C14H8O6 B13942132 5,8-Dihydroxy-2-methyl-4H-naphtho[2,3-b]pyran-4,6,9-trione CAS No. 62681-86-1](/img/structure/B13942132.png)
5,8-Dihydroxy-2-methyl-4H-naphtho[2,3-b]pyran-4,6,9-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Dihydroxy-2-methyl-4H-naphtho[2,3-b]pyran-4,6,9-trione is a complex organic compound with the molecular formula C14H8O6. It is known for its unique structure, which includes a naphthoquinone core fused with a pyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dihydroxy-2-methyl-4H-naphtho[2,3-b]pyran-4,6,9-trione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2-hydroxy-1,4-naphthoquinone can be used, which undergoes cyclization in the presence of a methylating agent and a base to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and other advanced techniques may also be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
5,8-Dihydroxy-2-methyl-4H-naphtho[2,3-b]pyran-4,6,9-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted naphthoquinones and pyrans .
Scientific Research Applications
5,8-Dihydroxy-2-methyl-4H-naphtho[2,3-b]pyran-4,6,9-trione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It may be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,8-Dihydroxy-2-methyl-4H-naphtho[2,3-b]pyran-4,6,9-trione involves its interaction with various molecular targets and pathways. It can act as an electron acceptor or donor, participating in redox reactions that influence cellular processes. The compound may also interact with enzymes and proteins, modulating their activity and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 5,6,8-Trihydroxy-2-methyl-4H-naphtho[2,3-b]pyran-4-one
- 2,3-Dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one
Uniqueness
5,8-Dihydroxy-2-methyl-4H-naphtho[2,3-b]pyran-4,6,9-trione is unique due to its specific substitution pattern and the presence of both hydroxyl and methyl groups.
Properties
CAS No. |
62681-86-1 |
|---|---|
Molecular Formula |
C14H8O6 |
Molecular Weight |
272.21 g/mol |
IUPAC Name |
5,6-dihydroxy-2-methylbenzo[g]chromene-4,8,9-trione |
InChI |
InChI=1S/C14H8O6/c1-5-2-7(15)12-10(20-5)3-6-11(14(12)19)8(16)4-9(17)13(6)18/h2-4,16,19H,1H3 |
InChI Key |
NPUXQAACUNUHIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C=C3C(=C2O)C(=CC(=O)C3=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


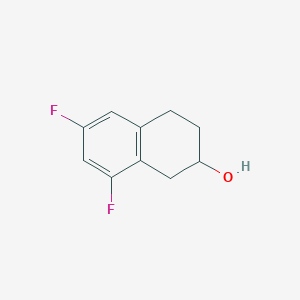

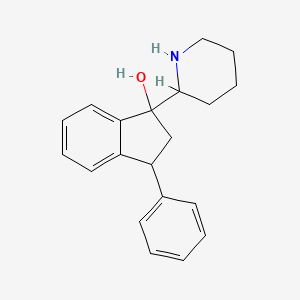

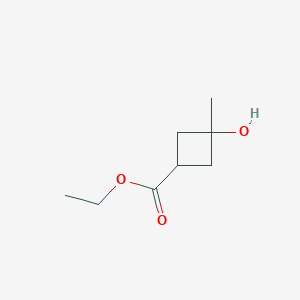

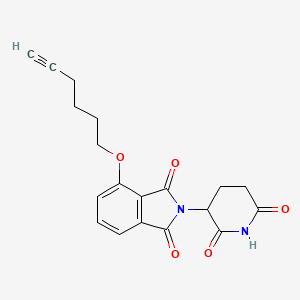
![3-(4-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13942097.png)
![1-(3-Methyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one](/img/structure/B13942109.png)


